

The history of SOS1 inhibitor discovery and development

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An In-depth Technical Guide to the History of SOS1 Inhibitor Discovery and Development

Introduction

The Son of Sevenless homolog 1 (SOS1) protein is a critical component of cellular signaling, acting as a guanine nucleotide exchange factor (GEF). Its primary function is to catalyze the exchange of GDP for GTP on RAS proteins, thereby converting them from an inactive to an active state.[1] This activation is a pivotal step in the RAS/MAPK signaling pathway, which governs a multitude of cellular processes including proliferation, differentiation, migration, and apoptosis.[2] Given its central role, dysregulation of SOS1 activity is implicated in several human diseases. Mutations in the SOS1 gene that lead to a continuously active or hyperactive protein can disrupt RAS/MAPK signaling, causing developmental disorders such as Noonan syndrome.[2] Furthermore, as a key activator of RAS, which is mutated in approximately 30% of all human cancers, SOS1 has emerged as a significant target for cancer therapy.[3]

The Rationale for Targeting SOS1 in Cancer

The high prevalence of activating mutations in RAS genes (KRAS, NRAS, and HRAS) in human cancers has long made them a focal point for drug discovery efforts. However, the development of direct RAS inhibitors has been fraught with challenges. This has led researchers to explore alternative strategies, including the inhibition of upstream activators of RAS.[4] SOS1 represents a particularly attractive target in this context. By blocking the interaction between SOS1 and RAS, small molecule inhibitors can prevent the loading of GTP onto RAS, thus locking it in an inactive state and abrogating downstream oncogenic signaling.



[3][5] This approach offers the potential to be effective against a broad range of RAS-mutant cancers.[3]

A New Frontier in Cancer Therapy: The Discovery and Evolution of SOS1 Inhibitors

The journey to develop clinically viable SOS1 inhibitors has been marked by significant advancements in screening technologies and rational drug design. Initial efforts to identify small molecules that could disrupt the SOS1-KRAS protein-protein interaction (PPI) relied on high-throughput screening (HTS) and fragment-based screening methodologies.[4][6] These early endeavors laid the groundwork for the discovery of the first potent and selective SOS1 inhibitors.

A major breakthrough in the field was the discovery of BAY-293, a potent inhibitor of the KRAS-SOS1 interaction with an IC50 of 21 nM.[7][8] This compound served as a valuable chemical probe for further investigation into the biology of SOS1. Building on this, researchers at Boehringer Ingelheim developed BI-3406, a highly potent, selective, and orally bioavailable SOS1 inhibitor.[9] BI-3406 effectively reduces the levels of active GTP-bound RAS and curtails MAPK pathway signaling in cancer cells.[9] An analog of this compound, BI 1701963, was the first SOS1 inhibitor to enter clinical trials.[5][10]

The clinical development of SOS1 inhibitors has continued to gain momentum. MRTX0902, developed by Mirati Therapeutics, has also entered clinical trials, both as a single agent and in combination with KRAS G12C inhibitors.[5][11] More recently, Bayer announced the initiation of a Phase I clinical trial for BAY3498264, an oral selective SOS1 inhibitor, for patients with advanced KRAS G12C-mutated solid tumors.[12][13]

A newer and innovative approach to targeting SOS1 involves the development of proteolysistargeting chimeras (PROTACs). These molecules are designed to induce the degradation of the target protein. SIAIS562055 is a potent SOS1 PROTAC that has demonstrated robust antitumor activity in preclinical models, including those resistant to other therapies.[14]

Clinical Development and Combination Strategies

A key aspect of the clinical development of SOS1 inhibitors is their potential for use in combination therapies. Preclinical studies have shown that combining SOS1 inhibitors with



MEK inhibitors can lead to synergistic antitumor effects.[9] This is because MEK inhibition can lead to a feedback activation of SOS1, which can be overcome by the addition of a SOS1 inhibitor.[15] Similarly, combining SOS1 inhibitors with direct KRAS G12C inhibitors is a promising strategy, as SOS1 inhibition can increase the pool of inactive, GDP-bound KRAS G12C, the target of the covalent inhibitors.[7][16]

Quantitative Data Summary

Inhibitor	Туре	Biochemical IC50	Cellular IC50	Development Stage
BAY-293	Small Molecule	21 nM	Not Reported	Preclinical Probe
BI-3406	Small Molecule	6 nM	Not Reported	Preclinical
BI 1701963	Small Molecule	Not Disclosed	Not Disclosed	Phase I Clinical Trial
MRTX0902	Small Molecule	Not Disclosed	Not Disclosed	Phase I/II Clinical Trial
BAY3498264	Small Molecule	Not Disclosed	Not Disclosed	Phase I Clinical Trial
Compound 13c	Small Molecule	3.9 nM	21 nM	Preclinical
SIAIS562055	PROTAC	Not Applicable	Not Applicable	Preclinical
SOS1/EGFR-IN-	Dual Inhibitor	42.13 nM (SOS1)	0.45 μM (PC-3 cells)	Preclinical

Experimental Protocols

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction (PPI) Assay

This assay is commonly used to screen for and characterize inhibitors of the SOS1-KRAS interaction.[5][17]

Materials:



- GST-tagged KRAS protein
- His-tagged SOS1 protein
- Anti-GST-Europium cryptate antibody
- Anti-His-d2 antibody
- Test compounds dissolved in DMSO
- Assay buffer
- 384-well low-volume microplates
- HTRF-compatible plate reader

Protocol:

- Prepare serial dilutions of the test compound in assay buffer.
- In a 384-well plate, add the test compound dilutions.
- Add a solution containing GST-KRAS and the anti-GST-Europium cryptate antibody to each well.
- Add a solution containing His-SOS1 and the anti-His-d2 antibody to each well.
- Incubate the plate at room temperature to allow the interaction to reach equilibrium.
- Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor and acceptor wavelengths.
- The ratio of the acceptor to donor fluorescence is proportional to the extent of the SOS1-KRAS interaction. A decrease in this ratio in the presence of a test compound indicates inhibition of the interaction.
- Calculate IC50 values by fitting the dose-response data to a suitable equation.



Biophysical Assays

A suite of biophysical techniques is crucial for validating hits from initial screens and elucidating their mechanism of action.[18][19]

- Surface Plasmon Resonance (SPR): Used to measure the binding kinetics (association and dissociation rates) of an inhibitor to SOS1, providing the binding affinity (KD).
- Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry) by measuring the heat changes upon inhibitor binding to SOS1.
- Thermal Shift Assay (TSA): A high-throughput method to assess inhibitor binding by measuring the change in the thermal stability of the SOS1 protein upon ligand binding.
- X-ray Crystallography: Provides high-resolution structural information on how an inhibitor binds to SOS1, revealing the specific molecular interactions and guiding structure-activity relationship (SAR) studies.[8][18]

Cell-Based Assay: pERK Inhibition In-Cell Western Assay

This assay measures the cellular potency of SOS1 inhibitors by quantifying the inhibition of a downstream effector in the MAPK pathway.[17]

- Materials:
 - A relevant cancer cell line (e.g., with a KRAS mutation).
 - Complete cell culture medium.
 - 96-well microplates.
 - Test compound.
 - Growth factor (e.g., EGF) to stimulate the MAPK pathway.
 - Fixation solution (e.g., 4% paraformaldehyde).



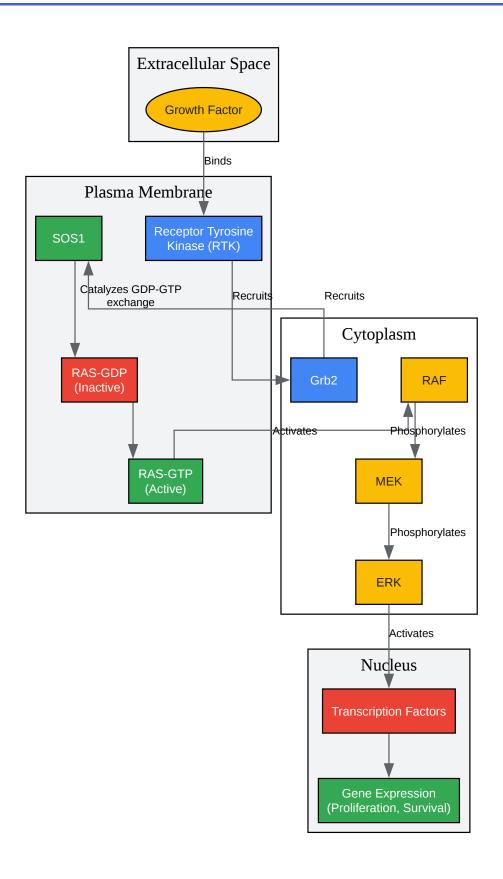
- Permeabilization buffer (e.g., PBS with Triton X-100).
- Blocking buffer.
- Primary antibodies against phosphorylated ERK (pERK) and total ERK.
- Fluorescently labeled secondary antibodies.
- An imaging system capable of detecting the fluorescent signals.

Protocol:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compound for a specified period.
- Stimulate the cells with a growth factor like EGF to induce ERK phosphorylation.
- Fix, permeabilize, and block the cells.
- Incubate with primary antibodies against pERK and total ERK.
- Wash and incubate with appropriate fluorescently labeled secondary antibodies.
- Acquire images and quantify the fluorescence intensity for both pERK and total ERK.
- Normalize the pERK signal to the total ERK signal to control for cell number variations.
- Determine the IC50 value for pERK inhibition.

Visualizations





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Caption: The SOS1 signaling pathway.

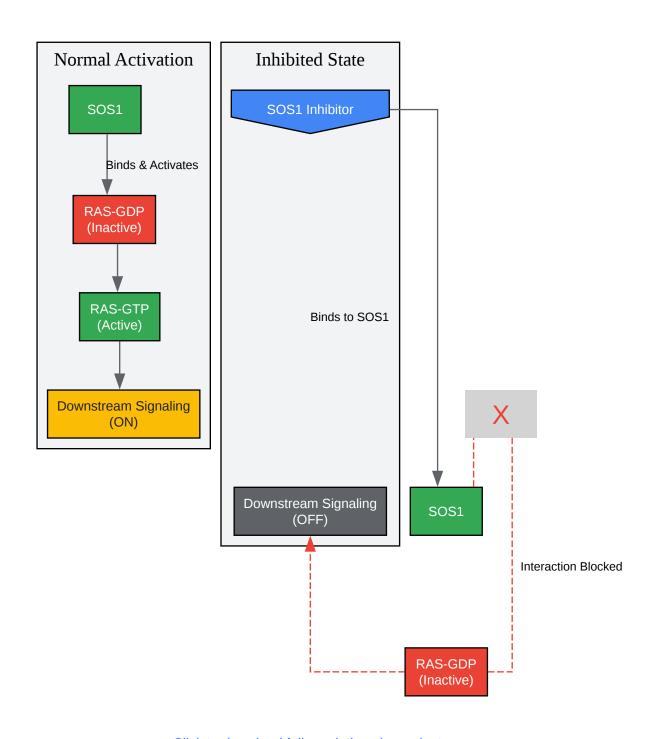




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Caption: Workflow for SOS1 inhibitor discovery.





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Caption: Mechanism of action of SOS1 inhibitors.

Conclusion

The discovery and development of SOS1 inhibitors represent a significant advancement in the field of targeted cancer therapy. By indirectly targeting the historically challenging RAS



oncoproteins, these inhibitors have demonstrated considerable promise in preclinical models and are now progressing through clinical trials. The ongoing exploration of novel scaffolds, such as PROTACs, and the strategic implementation of combination therapies are expected to further enhance the therapeutic potential of this drug class. As our understanding of the intricate signaling networks in cancer deepens, SOS1 inhibitors are poised to become a valuable component of the therapeutic arsenal against RAS-driven malignancies.

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